![molecular formula C16H15N3O4S B3953015 N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B3953015.png)
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide
Overview
Description
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrobenzamide moiety and a hydroxy-dimethylphenyl group linked through a carbamothioyl bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 2-hydroxy-4,5-dimethylphenyl isothiocyanate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioyl linkage. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-keto-4,5-dimethylphenyl carbamothioyl-3-nitrobenzamide.
Reduction: Formation of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the carbamothioyl linkage can form hydrogen bonds or covalent interactions with target proteins. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide: Contains a methoxy group instead of a nitro group.
Uniqueness
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxy-dimethylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-13(14(20)7-10(9)2)17-16(24)18-15(21)11-4-3-5-12(8-11)19(22)23/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNZPUYULNUNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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